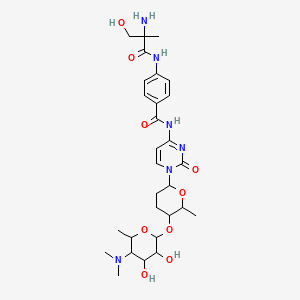
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, ((p-ethyldimethylammonio)phenethyl)ethyldimethyl-, diiodide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
Ammonium salts, such as the one , have been explored for their efficacy in herbicidal applications. A study by Marcinkowska et al. (2017) investigated various quaternary ammonium salts, including some similar to the ammonium salt , for their use as herbicides. These salts demonstrated high efficacy in controlling weeds, comparable to commercial formulations (Marcinkowska et al., 2017).
Organic Synthesis
Quaternary ammonium salts have been used as methylating agents in organic synthesis. Templ and Schnürch (2022) described the use of phenyl trimethylammonium iodide, a compound related to the ammonium salt , for the methylation of aryl ketones. This approach offers advantages such as non-volatility and ease of handling (Templ & Schnürch, 2022).
Biomedical and Pharmaceutical Applications
Research by Yamin et al. (2013) highlights the use of various ammonium salts in drug formulations. They explored different ammonium salts for their ability to affect solubility, stability, and toxicity in pharmaceutical products (Yamin et al., 2013).
Environmental Applications
Ammonium salts have been utilized in environmental applications, such as in the efficient separation of phenols from oils, as described by Pang et al. (2012). This method involves the formation of deep eutectic solvents and offers a nonaqueous process for separation (Pang et al., 2012).
Solar Cell Technology
Ammonium derivatives have found applications in solar cell technology. A study by Jiao et al. (2014) synthesized self n-doped fullerene ammonium derivatives, demonstrating their use in improving the efficiency of polymer solar cells (Jiao et al., 2014).
Crystal Structure Analysis
Research on the crystal structure of substituted phenethylammonium salts, related to the ammonium salt , was conducted by Barlow et al. (1989). Their findings contribute to understanding the structural properties of these compounds (Barlow et al., 1989).
Eigenschaften
CAS-Nummer |
63982-30-9 |
|---|---|
Produktname |
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE |
Molekularformel |
C16H30I2N2 |
Molekulargewicht |
504.23 g/mol |
IUPAC-Name |
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-7-17(3,4)14-13-15-9-11-16(12-10-15)18(5,6)8-2;;/h9-12H,7-8,13-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UVOPKOZEXXZCSA-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, ((p-ethyldimethylammonio)phenethyl)ethyldimethyl-, diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)






